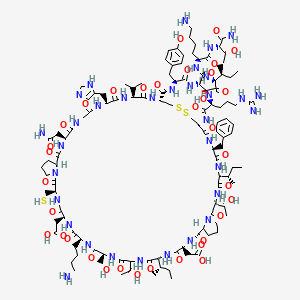

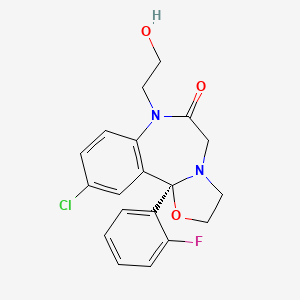

![molecular formula C8H7N3O2 B585796 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid CAS No. 1155847-27-0](/img/structure/B585796.png)

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

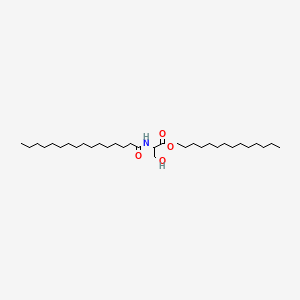

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .

Molecular Structure Analysis

1H-Pyrazolo[3,4-b]pyridines can present two isomeric structures . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Novel Synthesis Methods : New synthesis methods for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, a related compound, have been developed. These methods involve condensation reactions and have proven useful in preparing new N-fused heterocyclic products with good to excellent yields (Ghaedi et al., 2015).

- Diverse Substituent Analysis : A review of more than 300,000 1H-pyrazolo[3,4-b]pyridines describes the diversity of substituents at various positions and the synthetic methods used for their preparation, highlighting the compound's versatile nature (Donaire-Arias et al., 2022).

- Microwave Irradiation Synthesis : Efficient one-pot synthesis techniques, including microwave irradiation, have been explored for the preparation of pyrazolo[3,4-b]pyridine derivatives (El-Borai et al., 2012).

Biomedical Applications

- Antibacterial and Antifungal Activities : Some pyrazolo[3,4-b]pyridine derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against specific fungi (El-Borai et al., 2012).

- Antitumor Potential : Certain compounds, such as 6-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, have exhibited significant antitumor activity against liver cell lines (El-Borai et al., 2012).

- Cyclin-dependent Kinase Inhibition : 1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563) has been identified as a potent inhibitor of CDK1/CDK2, displaying cytotoxic properties and the ability to block cell cycle progression or induce apoptosis in vitro (Misra et al., 2003).

Mécanisme D'action

Target of Action

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid, also known as 2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid, is a heterocyclic compound . Similar compounds have been reported to have significant inhibitory activity .

Mode of Action

It’s known that these compounds can interact with their targets in a way that leads to significant inhibitory activity .

Result of Action

Similar compounds have shown significant inhibitory activity .

Orientations Futures

1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures and around 83,000 structures included in SciFinder . Therefore, it’s likely that future research will continue to explore the synthesis and biomedical applications of such compounds.

Propriétés

IUPAC Name |

2-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-7(13)4-6-5-2-1-3-9-8(5)11-10-6/h1-3H,4H2,(H,12,13)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAQWKNPWBROHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693456 |

Source

|

| Record name | (2H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1155847-27-0 |

Source

|

| Record name | (2H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

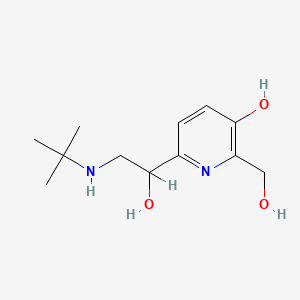

![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)

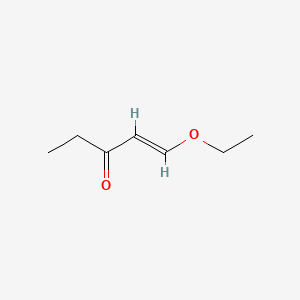

![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)